3-Fluoro-2-nitroanisole

Übersicht

Beschreibung

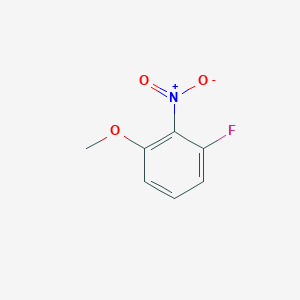

3-Fluoro-2-nitroanisole: is an organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a fluorinated nitroanisole derivative, characterized by the presence of a fluorine atom at the third position and a nitro group at the second position on the anisole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 3-fluoroanisole using a mixture of concentrated nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-2-nitroanisole undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 3-Fluoro-2-aminoanisole.

Substitution: Various substituted anisole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Fluoro-2-nitroanisole is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .

Wirkmechanismus

The mechanism of action of 3-fluoro-2-nitroanisole depends on its chemical reactivity and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a transformation to an amino group through a series of electron transfer steps facilitated by the catalyst . The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions it participates in.

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-3-nitroanisole

- 4-Fluoro-2-nitroanisole

- 3-Fluoro-4-nitroanisole

Comparison: Compared to its analogs, 3-fluoro-2-nitroanisole is unique due to the specific positioning of the fluorine and nitro groups on the anisole ring. This positioning influences its reactivity and the types of chemical transformations it can undergo. For example, the presence of the fluorine atom at the third position can affect the electron density of the aromatic ring, thereby altering its reactivity in electrophilic aromatic substitution reactions .

Biologische Aktivität

3-Fluoro-2-nitroanisole is a nitroaromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8FNO3 and features a fluorine atom, a nitro group, and a methoxy group attached to a benzene ring. The presence of these substituents influences its reactivity and interaction with biological molecules.

Target Interaction

Nitroaromatic compounds like this compound typically interact with various enzymes and proteins within cells. The nitro group can undergo enzymatic reduction, leading to the formation of reactive intermediates that may cause cellular damage or interact with cellular targets, such as nucleic acids and proteins .

Biochemical Pathways

The compound is known to participate in several biochemical processes:

- Redox Cycling : This process can generate reactive oxygen species (ROS), contributing to oxidative stress in cells.

- Enzymatic Interactions : It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics .

Pharmacokinetics

This compound can be absorbed in the body and undergoes metabolic transformations that affect its bioavailability. The exact pharmacokinetic profile remains under investigation, but it is known that nitroaromatic compounds can lead to significant cellular effects such as DNA damage and oxidative stress.

Cytotoxicity and Antimicrobial Properties

Research indicates that this compound exhibits cytotoxic effects against various cell lines. A study demonstrated that derivatives of nitroaromatic compounds showed activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . The mechanism behind this activity is believed to involve the generation of reactive intermediates that disrupt cellular functions.

Case Studies

- Antitubercular Activity : A series of compounds derived from this compound were synthesized and evaluated for their antitubercular properties. The most potent derivative showed minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against different strains of M. tuberculosis .

- Oxidative Stress Induction : In vitro studies have shown that exposure to this compound can induce oxidative stress in mammalian cells, leading to increased levels of ROS and subsequent cellular damage.

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. It has been noted to localize in mitochondria and the endoplasmic reticulum, where it may interfere with mitochondrial function and protein processing.

Toxicological Profile

The compound's interaction with biological systems raises concerns regarding its toxicity. Nitroaromatic compounds are often associated with carcinogenic potential due to their ability to form reactive metabolites that can bind to DNA and induce mutations .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOSSBFNSZKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382284 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-49-6 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.